

Metfendrazine: A Technical Guide for Research Professionals

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Compound of Interest		
Compound Name:	Metfendrazine	
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An In-depth Exploration of a Research Chemical

Disclaimer: **Metfendrazine** is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. This document is intended for informational purposes for research, scientific, and drug development professionals only and does not constitute an endorsement for its use.

Introduction

Metfendrazine (also known as methphendrazine, HM-11, and MO-482) is a compound belonging to the hydrazine class of chemicals.[1][2] Structurally, it is a derivative of phenethylamine and amphetamine.[1] It was investigated in the mid-20th century for its potential as an antidepressant but was never commercially marketed.[1] Its primary mechanism of action is the irreversible and non-selective inhibition of monoamine oxidase (MAO) enzymes. [1][2]

This technical guide provides a comprehensive overview of the available scientific information on **Metfendrazine**, outlines generalized experimental protocols for its study, and presents its hypothesized mechanism of action. Due to the limited publicly available research on this specific compound, much of the quantitative data remains to be determined. The experimental protocols provided are based on standard methodologies for similar compounds and are intended to serve as a foundation for future research.

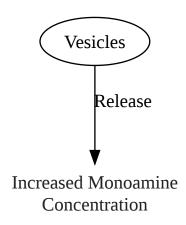


Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	1-methyl-1-(1-methyl-2- phenylethyl)hydrazine	[1]
Other Names	Methphendrazine, HM-11, MO- 482, N- Aminomethamphetamine	[1]
CAS Number	3734-26-7	[1][2]
Molecular Formula	C10H16N2	[1][2]
Molar Mass	164.25 g/mol	[1][2]
Appearance	Solid powder (predicted)	[2]

Pharmacology Mechanism of Action

Metfendrazine is classified as an irreversible and non-selective monoamine oxidase inhibitor (MAOI).[1][2] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By irreversibly inhibiting both isoforms of this enzyme, MAO-A and MAO-B, **Metfendrazine** is presumed to increase the synaptic availability of these neurotransmitters, leading to its potential antidepressant effects.





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Caption: Hypothesized Signaling Pathway of **Metfendrazine**.

Quantitative Pharmacological Data

Specific quantitative data for **Metfendrazine**, such as IC_{50} and K_i values for MAO-A and MAO-B, as well as binding affinities for other neurotransmitter receptors and transporters, are not readily available in the public domain. The tables below are structured to present such data once it has been determined through experimental investigation.

Table 1: Monoamine Oxidase Inhibition

Enzyme	Inhibition Type	IC50 (nM)	Kı (nM)
MAO-A	Irreversible	Data not available	Data not available
MAO-B	Irreversible	Data not available	Data not available

Table 2: Receptor and Transporter Binding Profile

Target	K _i (nM)
Serotonin Transporter (SERT)	Data not available
Norepinephrine Transporter (NET)	Data not available
Dopamine Transporter (DAT)	Data not available
5-HT _{1a} Receptor	Data not available
5-HT _{2a} Receptor	Data not available
Dopamine D₂ Receptor	Data not available
α ₁ -Adrenergic Receptor	Data not available
α₂-Adrenergic Receptor	Data not available
Histamine H ₁ Receptor	Data not available



Pharmacokinetics

Detailed pharmacokinetic parameters for **Metfendrazine** in any species are not currently published.

Table 3: Pharmacokinetic Parameters

Parameter	Value	Species	Route of Administration
Half-life (t ₁ / ₂)	Data not available	_	
Clearance (CL)	Data not available		
Volume of Distribution (Vd)	Data not available	_	
Bioavailability (F%)	Data not available	_	

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the investigation of **Metfendrazine**.

Synthesis of Metfendrazine

A plausible synthetic route for **Metfendrazine** (1-methyl-1-(1-methyl-2-phenylethyl)hydrazine) would involve the N-amination of methamphetamine. A generalized protocol is described below.

Materials:

- Methamphetamine hydrochloride
- A suitable aminating agent (e.g., monochloramine or a hydroxylamine-O-sulfonic acid derivative)
- An appropriate solvent (e.g., diethyl ether, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine)



- · Hydrochloric acid (for salt formation)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- Dissolve methamphetamine hydrochloride in an appropriate solvent and neutralize with a base to obtain the freebase.
- To the solution of methamphetamine freebase, add the aminating agent portion-wise at a controlled temperature (e.g., 0 °C).
- Allow the reaction to proceed for a specified time with stirring.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction and perform an aqueous workup to remove unreacted reagents and byproducts.
- Extract the crude product into an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
- Purify the crude **Metfendrazine** using column chromatography.
- Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the IC₅₀ and K_i values of **Metfendrazine** for MAO-A and MAO-B.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- A suitable substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B)



Metfendrazine

- A suitable buffer (e.g., potassium phosphate buffer)
- A spectrophotometer or fluorometer

Protocol:

- Prepare a series of dilutions of **Metfendrazine** in the assay buffer.
- In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
- Add the different concentrations of **Metfendrazine** to the wells and pre-incubate for a defined period to allow for irreversible binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.
- Calculate the percentage of enzyme inhibition for each concentration of **Metfendrazine**.
- Plot the percentage of inhibition against the logarithm of the **Metfendrazine** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
- To determine the K_i value for irreversible inhibition, further kinetic studies (e.g., Kitz-Wilson plots) would be required.

Analytical Methods

Objective: To identify and quantify **Metfendrazine** in a sample matrix.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., DB-5ms)

Sample Preparation:



- Dissolve the sample containing **Metfendrazine** in a suitable organic solvent.
- If necessary, perform a derivatization step (e.g., with a silylating agent) to improve volatility and chromatographic performance.
- Inject a small volume of the prepared sample into the GC-MS.

GC-MS Conditions (Example):

- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium
- MS Ionization Mode: Electron Ionization (EI)
- Mass Range: 40-500 m/z

Objective: To separate and quantify **Metfendrazine** in a sample matrix.

Instrumentation:

- High-performance liquid chromatograph with a suitable detector (e.g., UV-Vis or mass spectrometer)
- A reverse-phase C18 column

Mobile Phase (Example):

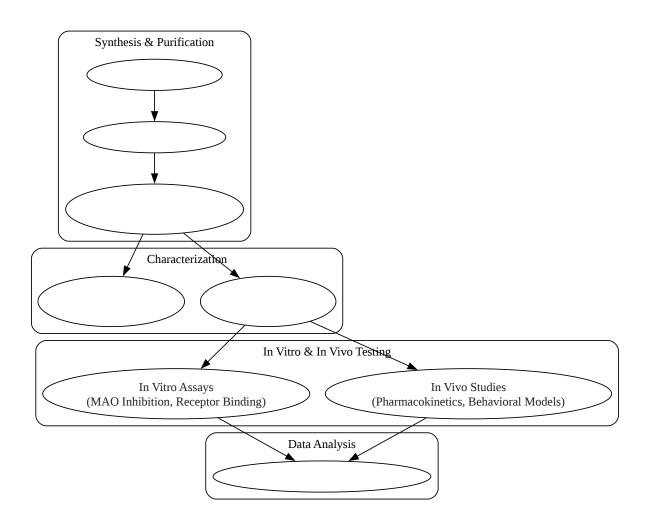
• A gradient of acetonitrile and water with a modifier such as formic acid or trifluoroacetic acid.

Procedure:

- Prepare the sample by dissolving it in the mobile phase or a compatible solvent.
- Inject the sample onto the HPLC system.
- Elute the components using a defined mobile phase gradient.



- Detect **Metfendrazine** based on its retention time and UV absorbance or mass-to-charge ratio.
- Quantify using a calibration curve prepared with known concentrations of a **Metfendrazine** standard.





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Caption: General Experimental Workflow for **Metfendrazine** Research.

Conclusion

Metfendrazine is a research chemical with a historical background as a potential antidepressant, acting as a non-selective, irreversible MAOI. While its basic chemical identity and primary mechanism of action are established, a significant gap exists in the scientific literature regarding its detailed pharmacological and pharmacokinetic properties. The data tables and experimental protocols provided in this guide are intended to serve as a framework for researchers to systematically investigate Metfendrazine, enabling a more complete understanding of its properties and potential applications in neuroscience and drug discovery. Further research is essential to populate the existing data gaps and to fully characterize the safety and efficacy profile of this compound.

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References

- 1. Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Amphetamine | SIELC Technologies [sielc.com]
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